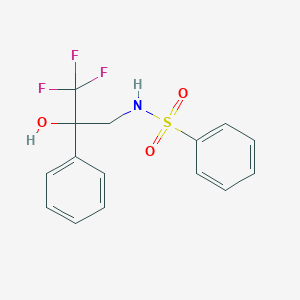

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S/c16-15(17,18)14(20,12-7-3-1-4-8-12)11-19-23(21,22)13-9-5-2-6-10-13/h1-10,19-20H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVXVVMTFTWEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoroacetone, benzene, and benzenesulfonamide.

Formation of Intermediate: The initial step involves the reaction of 3,3,3-trifluoroacetone with benzene in the presence of a catalyst to form an intermediate compound.

Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group.

Sulfonamide Formation: Finally, the intermediate reacts with benzenesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the trifluoromethyl group.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a trifluoromethyl alcohol.

Aplicaciones Científicas De Investigación

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxy and sulfonamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzenesulfonamide Derivatives

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide ()

- Structural Differences : The chloro-substituted phenyl ring and methoxy group in this compound contrast with the trifluoromethyl and unsubstituted phenyl group in the target molecule.

- The methoxy group improves solubility but may reduce membrane permeability compared to the trifluoromethyl group, which is more lipophilic .

N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives ()

- Structural Differences : Methyl substituents on the phenyl ring replace the trifluoropropyl and hydroxyl groups.

- Functional Implications :

SR-4554 (N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide) ()

- Structural Differences : SR-4554 incorporates a nitroimidazole moiety absent in the target compound.

- Functional Implications: The trifluoropropyl group in both compounds enhances tumor retention and hypoxia selectivity.

Substituent Impact on Bioactivity

- Trifluoromethyl Group : Increases lipophilicity (logP) and resistance to oxidative metabolism, as seen in perfluorinated analogs ().

- Phenyl Propyl Chain : The rigid aromatic moiety may stabilize π-π stacking interactions in enzyme binding sites, similar to chlorophenyl derivatives () .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : Fluorination reduces cytochrome P450-mediated metabolism, as observed in SR-4554 (half-life: 51 min in tumors) .

- Environmental Persistence : Trifluoropropyl groups in herbicides () demonstrate environmental persistence, implying similar stability in the target compound. Toxicity studies are warranted to assess bioaccumulation risks .

Actividad Biológica

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a hydroxyl group, and a benzenesulfonamide moiety. These functional groups contribute to its biological activity by enhancing binding interactions with biological targets and facilitating various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C15H13F3O3S |

| Molecular Weight | 330.32 g/mol |

| Melting Point | 84 °C |

| Boiling Point | 153 °C |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the hydroxyl group may participate in hydrogen bonding, which is crucial for receptor-ligand interactions.

Pharmacological Effects

- Anesthetic Activity : Analogues of the compound have demonstrated potent general anesthetic properties. A study found that the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide significantly reduced the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters such as heart rate or blood pressure .

- Anticonvulsant Activity : The same compound exhibited anticonvulsant effects in various animal models, indicating potential for treating seizure disorders. Its therapeutic index was reported to be 10 in maximal electroshock models .

Case Studies

Case Study 1: Anesthetic Properties

A study focused on the anesthetic activity of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide analogues revealed that these compounds could effectively reduce MAC values in vivo. This suggests their utility as oral anesthetics with minimal adverse effects .

Case Study 2: Anticonvulsant Efficacy

Another investigation assessed the anticonvulsant properties of related compounds in models of induced seizures. The results indicated that these compounds could provide effective seizure control without significant side effects on hemodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.